Terpinen-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLYDPHFGVWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044824 | |
| Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour | |
| Record name | 4-Carvomenthenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
209 °C, 88.00 to 90.00 °C. @ 6.00 mm Hg | |
| Record name | 4-Terpineol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menth-1-en-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |
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Flash Point |
79 degrees C (174 degrees F) - closed cup | |
| Record name | 4-Terpineol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, soluble in oils, Soluble (in ethanol) | |
| Record name | 4-Carvomenthenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926 g/cu cm at 20 °C, 0.928-0.934 | |
| Record name | 4-Terpineol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Carvomenthenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless to pale yellow liquid | |
CAS No. |
562-74-3 | |
| Record name | Terpinen-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=562-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Terpineol | |
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| Record name | Terpinen-4-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12816 | |
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| Record name | 4-Carvomenthenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147749 | |
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| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-menth-1-en-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.396 | |
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| Record name | 4-TERPINEOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65MV77ZG6 | |
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| Record name | 4-Terpineol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menth-1-en-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |
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Biosynthesis and Natural Occurrence in a Research Context
Biosynthetic Pathways and Enzymology
The fundamental building blocks of all terpenoids, including 4-Carvomenthenol, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govpnas.org Plants utilize two independent pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway, located in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. nih.govmdpi.com
The MVA pathway is primarily responsible for the production of sesquiterpenes, triterpenes, and sterols. researchgate.net It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This is followed by a series of enzymatic reactions to produce mevalonate, which is then phosphorylated and decarboxylated to yield IPP. ias.ac.innih.gov While the MVA pathway is a source of IPP, the biosynthesis of monoterpenes like 4-Carvomenthenol is predominantly associated with the MEP pathway. However, there is evidence of "crosstalk" between the two pathways, where intermediates can be exchanged between the cytoplasm and plastids, suggesting a potential, albeit indirect, contribution of the MVA pathway to monoterpene synthesis. researchgate.net
The MEP pathway, located in the plastids, is the primary source of precursors for monoterpenes, diterpenes, and carotenoids. researchgate.netnih.gov This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov A series of subsequent enzymatic steps converts DXP into IPP and DMAPP. nih.gov The integration of the MEP pathway is crucial for the biosynthesis of 4-Carvomenthenol, as it supplies the necessary C5 units for the formation of the C10 geranyl diphosphate (GPP), the direct precursor to monoterpenes. pnas.org
The biosynthesis of terpenoids is a tightly regulated process controlled by a number of key enzymes. The expression of the genes encoding these enzymes can be influenced by developmental cues and environmental stresses.
Isopentenyl diphosphate synthases (IDSs) are a class of enzymes that catalyze the formation of prenyl diphosphates of varying chain lengths, which serve as the direct precursors for different classes of terpenoids. nih.gov These enzymes facilitate the sequential condensation of IPP units. nih.gov
Geranyl Diphosphate Synthase (GPPS) is a key enzyme that catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound geranyl diphosphate (GPP). pnas.orgnih.gov GPP is the universal precursor for all monoterpenes, including 4-Carvomenthenol. pnas.org GPPS is localized in the plastids and its activity is a critical control point in monoterpene biosynthesis. nih.govresearchgate.net In some plants, GPPS exists as a heterodimeric enzyme, composed of a large and a small subunit. pnas.org
Interactive Data Table: Key Enzymes in Terpenoid Biosynthesis
| Enzyme | Pathway | Substrate(s) | Product | Role in 4-Carvomenthenol Biosynthesis |
| Isopentenyl Diphosphate Synthases (IDSs) | Both | IPP, DMAPP | GPP, FPP, GGPP | Catalyzes the formation of prenyl diphosphate precursors. nih.gov |
| Geranyl Diphosphate Synthase (GPPS) | MEP | IPP, DMAPP | Geranyl Diphosphate (GPP) | Produces the direct C10 precursor for monoterpenes. pnas.org |
| 3-Hydroxy-3-methylglutaryl CoA Reductase (HMGR) | MVA | HMG-CoA | Mevalonate | Rate-limiting step in the MVA pathway, indirectly influencing precursor availability. researchgate.netmdpi.com |
Key Enzymes and Genetic Regulation in Terpenoid Biosynthesis
Transcriptomic Analyses of Biosynthetic Genes
The elucidation of the biosynthetic pathway of 4-Carvomenthenol and other monoterpenoids heavily relies on transcriptomic analysis, particularly through RNA-sequencing (RNA-Seq). This approach allows researchers to identify and quantify the full range of gene transcripts in a plant's tissues at a specific moment, providing a snapshot of active genetic processes. By comparing the transcriptomes of plants with different chemical profiles (chemotypes)—for instance, those with high versus low concentrations of a specific compound—scientists can pinpoint candidate genes involved in its synthesis. mdpi.comfrontiersin.orgnih.gov
In the context of terpenoid biosynthesis, research often focuses on identifying genes encoding key enzymes. The biosynthesis of all terpenoids begins with universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. mdpi.comnih.govnih.govmdpi.com Transcriptome studies in genera like Cinnamomum, which produce a variety of monoterpenoids, have successfully identified differentially expressed genes (DEGs) within these foundational pathways. mdpi.comnih.govfrontiersin.orgnih.gov
The crucial step for creating the diversity of monoterpenoid skeletons is catalyzed by terpene synthases (TPSs). mdpi.com Transcriptomic analyses of different Cinnamomum chemotypes have revealed specific TPS genes whose expression levels correlate strongly with the production of particular monoterpenes, such as linalool (B1675412) or borneol. frontiersin.orgnih.gov For example, a comparative analysis of high- and low-borneol Cinnamomum burmannii plants identified specific TPS genes that were significantly upregulated in the high-yield variety, making them prime candidates for involvement in borneol synthesis. nih.gov This same research methodology is applied to identify the specific synthases responsible for producing 4-Carvomenthenol in plants where it is a major constituent.
In Vitro Biosynthesis and Enzyme Engineering Approaches
Advances in synthetic biology have enabled researchers to move beyond studying biosynthetic pathways within living organisms to reconstructing them in vitro. Cell-free biosynthesis platforms offer a powerful tool for this purpose, allowing for the rapid prototyping and optimization of metabolic pathways without the complexities of cellular regulation and toxicity. nih.govoup.comdntb.gov.uaosti.gov
One such approach, termed in vitro Prototyping and Rapid Optimization of Biosynthetic Enzymes (iPROBE), utilizes cell-free protein synthesis to produce the necessary enzymes, which are then mixed to assemble a specific pathway. nih.govosti.govscispace.comresearchgate.net This "mix-and-match" strategy allows researchers to screen numerous combinations of enzyme homologs from different organisms to find the most efficient pathway for producing a target molecule like 4-Carvomenthenol. nih.govresearchgate.net This method has been successfully used to construct and optimize pathways for other terpenoids, like limonene, demonstrating its potential for accelerating the design-build-test cycle of metabolic engineering. oup.com
Complementing in vitro synthesis is the field of enzyme engineering. Terpene synthases are particularly attractive targets for engineering due to the complex carbocation chemistry they orchestrate. rsc.orgrsc.orgnih.gov By making subtle changes to the enzyme's active site through mutagenesis, scientists can alter the product distribution, sometimes yielding novel compounds. rsc.org Computational modeling and X-ray crystallography help identify key residues that influence the folding of the substrate and the subsequent cyclization cascade. rsc.orgrsc.org This knowledge can be used to rationally design enzyme variants with improved stability, activity, or the ability to produce a specific desired terpene, representing a promising avenue for the customized, high-yield production of compounds like 4-Carvomenthenol. nih.govresearchgate.netpnas.org
Natural Sources and Distribution Patterns
4-Carvomenthenol is a naturally occurring monoterpene found across a wide array of aromatic plants. medchemexpress.comscielo.br Its presence is a key characteristic of the essential oils derived from various plant parts, including leaves, flowers, and fruits. preprints.org
Essential Oil Rich Plant Species as Research Models
Several plant species are notable for their high content of 4-Carvomenthenol and serve as important models for botanical and phytochemical research. The most prominent of these is Melaleuca alternifolia, the Australian tea tree, where Terpinen-4-ol is the principal bioactive component of its essential oil. scielo.brnih.govnih.gov Other significant sources include plants from the genus Cinnamomum, such as Cinnamomum glanduliferum, and species like Schinus molle (Peruvian pink pepper). scielo.br The compound is also found in the essential oils of Origanum vulgare (oregano) and Zanthoxylum piperitum (Japanese pepper). e-jar.org Its distribution extends to many other well-known plants, highlighting its widespread occurrence in the plant kingdom. nih.govthegoodscentscompany.com
The table below summarizes some of the key plant species recognized as natural sources of 4-Carvomenthenol.
Influence of Genetic and Environmental Factors on Content
The concentration and relative proportion of 4-Carvomenthenol in a plant's essential oil are not static. They are the result of a complex interplay between the plant's genetic makeup and the environmental conditions in which it grows. scielo.brplos.orgresearchgate.net
Research indicates that the qualitative composition of essential oils—that is, which compounds are produced—is primarily under strong genetic control. researchgate.net For instance, studies on Atractylodes lancea have shown high heritability for the contents of its major essential oil compounds, suggesting that genetics are the dominant factor. plos.orgnih.gov Different genotypes or chemotypes within the same species will inherently produce different profiles of secondary metabolites. mdpi.com
However, the quantitative composition—the amount of each compound produced—is significantly modulated by environmental factors. researchgate.net Abiotic stresses such as temperature fluctuations, water availability (drought), soil composition, and light exposure can all trigger changes in a plant's secondary metabolism. nih.govmdpi.comresearchgate.netd-nb.info For example, studies have shown that temperature can influence monoterpene content, and drought stress may enhance the production of certain terpenes in plants like thyme as a defense or adaptation mechanism. researchgate.net This phenomenon, where the expression of a genotype is dependent on its environment, is known as Genotype x Environment (GxE) interaction, and it is a critical factor in understanding the natural variation of 4-Carvomenthenol content in wild and cultivated plant populations. plos.org
Stereochemistry and Enantiomeric Studies
Chiral Nature and Stereogenic Centers
4-Carvomenthenol contains a single stereogenic center, which is the carbon atom bearing the hydroxyl group, the isopropyl group, and the connections to the cyclohexene (B86901) ring dicp.ac.cnmpg.de. This single chiral center results in the existence of two non-superimposable mirror image isomers, known as enantiomers: (R)-(-)-4-carvomenthenol and (S)-(+)-4-carvomenthenol mpg.deaip.org. The presence of a chiral center means that 4-carvomenthenol is a chiral molecule gcms.cz. These enantiomers have identical physical properties in a non-chiral environment, such as boiling point and density, but can exhibit different interactions with other chiral substances or in chiral environments gcms.cz.
Enantioselective Synthesis Methodologies
While the search results did not provide detailed specific enantioselective synthesis methodologies for 4-carvomenthenol itself, they highlight the general importance and challenges of achieving regio- and enantioselective hydroxylation of terpenoids through chemical synthesis nih.gov. Such chemical routes often require expensive catalysts, can lead to side reactions, and may result in low yields nih.gov. Bioconversion processes utilizing enzymes like cytochrome P450 (CYP) are noted for their ability to introduce oxygen regio- and stereo-selectively under mild conditions nih.gov. Engineered bacterial CYP102A1 enzymes, for instance, have been shown to react with diverse substrates and produce hydroxylated products from terpinen-4-ol nih.govresearchgate.net. The enantiomers of this compound can potentially serve as building blocks or chiral auxiliaries in asymmetric syntheses nih.gov. Research into enantioselective cyclization reactions using chiral auxiliaries, such as oxazolidinones, has been explored for the synthesis of other menthane monoterpenes like α-terpineol in high enantiomeric purity rsc.org.
Enantiomeric Analysis and Differentiation Techniques
Distinguishing and quantifying the individual enantiomers of chiral compounds like 4-carvomenthenol is crucial, especially given that enantiomers can have different biological activities gcms.cz. Conventional methods for measuring microwave spectra cannot differentiate between enantiomers acs.org. Therefore, specialized techniques are employed for chiral analysis, including enantiomeric differentiation and enantiomeric excess (ee) determination dicp.ac.cn.
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds, and its enantioselective variant is particularly valuable for separating and quantifying enantiomers researchgate.netoup.com. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are essential for achieving the separation of enantiomers in GC oup.comwisc.edu. These chiral columns allow for the differentiation of enantiomers based on their differential interactions with the chiral stationary phase gcms.czwisc.edu. The retention indices of chiral compounds on specific chiral stationary phases, such as Cyclodex-B and Cyclosil-B, are important data for identification wisc.edu. One study mentioned an independent gas chromatography measurement that determined the enantiomeric excess (ee) of an (S)-4-carvomenthenol sample aip.org. Multidimensional gas chromatography (MDGC), including enantioselective MDGC, has been suggested as a preferred method for the separation of extremely overlapping enantiomers in complex mixtures like essential oils researchgate.net.
Chirality-sensitive microwave (MW) three-wave mixing (M3WM) spectroscopy is a powerful technique that has been applied to 4-carvomenthenol for identifying its enantiomers and measuring enantiomeric excess in gas-phase mixtures dicp.ac.cnacs.org. This resonant, coherent, and nonlinear technique utilizes the three-dimensional light-matter interaction in the electric dipole approximation, allowing for isomer- and conformer-selective chiral analysis with high resolution acs.org. M3WM can differentiate enantiomers by observing a clear phase difference of π radians between them acs.org. For a sample containing both enantiomers, the intensity of the signal obtained is proportional to the enantiomeric excess, enabling quantitative analysis without prior enantiomeric separation acs.org. Absolute configuration can be directly determined from a single measurement with known transition dipole matrix elements dicp.ac.cnnih.gov. This method is advantageous because each molecule, including its conformational isomers and isotopologues, has a unique and resolvable rotational spectrum aip.org. The essential conditions for applying this method are that each dipole moment component of the chiral molecule is nonzero and that it can be brought into the gas phase aip.org.
Conformational Analysis and Quantum Chemical Calculations
4-Carvomenthenol is structurally flexible, with rotations of and within the isopropyl and hydroxyl groups and deformations of the cyclohexene ring leading to the existence of several low-energy conformers mpg.deaip.org. Rotational spectroscopy in the microwave regime can identify these different molecular conformers in the gas phase dicp.ac.cnaip.org. Experimental rotational spectra, such as those measured for 4-carvomenthenol in the 2-8.5 GHz range, reveal the presence of multiple conformational isomers dicp.ac.cnaip.org.
Quantum chemical calculations play a crucial role in understanding the conformational landscape and aiding the assignment of experimental spectra to specific molecular structures mpg.deaip.org. These calculations provide estimates of molecular parameters, including relative zero-point corrected energies, rotational constants, and dipole moments for different conformers mpg.dempg.de. For 4-carvomenthenol, quantum chemical calculations help in identifying candidate three-wave mixing cycles by providing dipole moment components dicp.ac.cnaip.org. The conformational flexibility primarily involves the orientations of the isopropyl and hydroxyl groups relative to the cyclohexene ring mpg.deaip.org. Structures where the hydroxyl hydrogen is oriented towards the cyclohexene ring are intuitively expected to be preferred due to potential stabilizing interactions with the double bond mpg.deaip.org. Calculations can predict the signs of the dipole moment components, which are necessary for a priori enantiomeric differentiation using techniques like microwave three-wave mixing mpg.de. However, care must be taken with calculations, especially if dipole moment magnitudes are small, as small structural changes between theoretical levels can affect the signs of the product of the dipole moment components mpg.de.
Biological Activities and Mechanistic Investigations
Anti-inflammatory and Immunomodulatory Effects
Studies have indicated that 4-carvomenthenol (also referred to as Carvo or 4-terpineol) possesses anti-inflammatory and immunomodulatory activities. scielo.brscielo.bre-jar.orge-jar.org These effects have been observed in acute inflammatory experimental models and in studies investigating immediate hypersensitivity reactions. scielo.brscielo.br
Modulation of Allergic Inflammatory Processes
4-Carvomenthenol has been shown to attenuate allergic inflammatory processes. scielo.brscielo.brsmolecule.com This modulation involves several mechanisms, including the reduction of edema and cell migration, as well as the inhibition of mast cell activation and histamine (B1213489) release. scielo.brscielo.brsmolecule.com
Experimental evidence suggests that 4-carvomenthenol can reduce edema formation. scielo.brscielo.br In carrageenan-induced paw edema in mice, oral pretreatment with 4-carvomenthenol inhibited edema formation. scielo.brscielo.br The monoterpene also diminished the edematogenic effect induced by histamine, PGE2, and compound 48/80. scielo.brscielo.br Topical application of 4-terpineol (4-carvomenthenol) has also been reported to suppress mouse ear edema induced by histamine and regulate histamine-induced wheal and flare in humans. scielo.brscielo.brchemicalbook.comresearchgate.net Furthermore, 4-carvomenthenol decreased the peritoneal influx of polymorphonuclear cells in carrageenan-challenged mice. scielo.brscielo.br In a murine model of combined allergic rhinitis and asthma syndrome (CARAS), 4-carvomenthenol significantly decreased eosinophil migration into the nasal and bronchoalveolar cavities, as well as in nasal and lung tissues. researchgate.netproceedings.science
Research indicates that 4-carvomenthenol can inhibit mast cell activation and histamine release. scielo.brscielo.brsmolecule.com Studies using the mast cell degranulating compound 48/80 demonstrated that 4-carvomenthenol treatment reduced edema formation. scielo.brscielo.brresearchgate.net This effect is potentially due to an interaction of 4-carvomenthenol with the histamine H1 receptor, as suggested by molecular docking analysis. scielo.brscielo.br By preventing histamine release, 4-carvomenthenol may help ameliorate itching and anaphylactic shock reactions, which are dependent on mast cell degranulation. scielo.brscielo.br
Regulation of Cytokine and Mediator Production
4-Carvomenthenol has been shown to modulate the production of various inflammatory cytokines and mediators. scielo.brscielo.bre-jar.orgresearchgate.netpreprints.orgijpjournal.comnih.gov This includes effects on interleukins, tumor necrosis factor-alpha, and prostaglandins. scielo.brscielo.brresearchgate.netpreprints.orgijpjournal.comnih.gov
In a murine model of CARAS, 4-carvomenthenol ameliorated the syndrome by inhibiting IL-13 and mucus production. e-jar.orge-jar.orgresearchgate.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comkrackeler.comnih.govufpb.brnih.govresearchgate.net This decrease in IL-13 production was found to correlate with a decrease in mucus production. researchgate.netnih.govufpb.br These effects were dependent on the inhibition of the p38MAPK/NF-κB (p65) signaling pathway. researchgate.netnih.gov Blocking NF-κB and p38MAPK with 4-carvomenthenol has been shown to improve CARAS. researchgate.net
4-Carvomenthenol has been reported to inhibit the production of inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), interleukin-8 (IL-8), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated human macrophages and monocytes. scielo.brscielo.brchemicalbook.comresearchgate.netpreprints.orgijpjournal.comnih.govforeverest.net This effect in human LPS-stimulated macrophages occurs due to the decreasing of the ERK1/2 and TLR4 pathway-dependent signal. scielo.brscielo.brresearchgate.net Specifically, terpinen-4-ol (4-carvomenthenol) significantly suppressed LPS-induced production of TNFα, IL-1β, and IL-10 by approximately 50% and PGE2 by approximately 30% after 40 hours in human peripheral blood monocytes. nih.gov Another study also found that this compound suppressed the production of TNF alpha, IL-8, IL-1beta, PGE2, and IL-10 by LPS-activated monocytes after 40 hours. ijpjournal.com Interestingly, in the CARAS model, while IL-13 production was decreased, there was an increase in IL-10 production with 4-carvomenthenol treatment. researchgate.netproceedings.sciencenih.gov This suggests a potential role for 4-carvomenthenol in up-regulating the regulatory immune response dependent on IL-10 in this model. proceedings.science
Summary of Cytokine Modulation by 4-Carvomenthenol
| Cytokine/Mediator | Effect | Model/Cell Type | Reference(s) |
| IL-13 | Inhibition | Murine CARAS model | e-jar.orge-jar.orgresearchgate.netsigmaaldrich.comsigmaaldrich.comnih.gov |
| Mucus Production | Inhibition | Murine CARAS model | e-jar.orgresearchgate.netnih.gov |
| TNF-α | Inhibition | LPS-stimulated human macrophages/monocytes | scielo.brscielo.brchemicalbook.comresearchgate.netijpjournal.comnih.gov |
| IL-8 | Inhibition | LPS-activated human monocytes | scielo.brchemicalbook.comijpjournal.comnih.govforeverest.net |
| IL-1β | Inhibition | LPS-stimulated human macrophages/monocytes | scielo.brscielo.brchemicalbook.comresearchgate.netijpjournal.comnih.gov |
| IL-10 | Suppression (LPS-stimulated monocytes), Increase (CARAS model) | LPS-stimulated human macrophages/monocytes, Murine CARAS model | scielo.brscielo.brchemicalbook.comresearchgate.netproceedings.scienceresearchgate.netijpjournal.comnih.govforeverest.net |
| PGE2 | Inhibition | LPS-stimulated human macrophages/monocytes | scielo.brscielo.brchemicalbook.comresearchgate.netijpjournal.comnih.gov |
Effect of 4-Carvomenthenol on Paw Edema Induced by Inflammatory Mediators
| Mediator | Effect of 4-Carvomenthenol Treatment (vs Control) | Significance (p-value) | Analysis Period | Reference(s) |
| Histamine | Reduced paw edema | < 0.0001 | 15 - 60 min | scielo.brscielo.br |
| PGE2 | Reduced paw edema | < 0.0001 | 15 - 60 min | scielo.brscielo.br |
| Compound 48/80 | Reduced edema formation (~58%) | < 0.01 | 30 min | scielo.brscielo.brresearchgate.net |
| Compound 48/80 | Sustained effect | Not specified | Until 60 min | scielo.brscielo.brresearchgate.net |
Effect of 4-Carvomenthenol (25 mg/kg) on Inflammatory Cell Migration in Carrageenan-Challenged Mice
| Cell Type | Effect of 4-Carvomenthenol Treatment (vs Control) | Reduction Percentage | Significance (p-value) | Reference(s) |
| Polymorphonuclear cells (peritoneal influx) | Decreased influx | ~63% | < 0.0001 | scielo.brscielo.br |
| Mononuclear cells (peritoneal influx) | No interference | - | - | scielo.brscielo.br |
Molecular Docking and Receptor Interaction Studies (e.g., Histamine H1 Receptor, COX, PLA2)
Molecular docking studies have been employed to investigate the potential interactions of 4-Carvomenthenol with key biological targets involved in inflammatory processes. One study utilized in silico molecular docking to assess the binding affinity of 4-Carvomenthenol to the histamine H1 receptor, cyclooxygenases (COX-1 and COX-2), and phospholipase A2 (PLA2) scite.aiscielo.brscielo.br. The results indicated that 4-Carvomenthenol showed favorable binding energy to the histamine H1 receptor scite.aiscielo.br. This suggests a potential mechanism by which 4-Carvomenthenol may attenuate allergic inflammatory processes by interacting with the histamine H1 receptor, potentially reducing histamine effects scite.aiscielo.br. While the search results mention COX and PLA2 as targets for docking analysis, detailed findings regarding 4-Carvomenthenol's binding energy or inhibitory effects on these specific enzymes were not explicitly provided within the snippets.
Antimicrobial Properties and Mechanisms
4-Carvomenthenol has demonstrated broad-spectrum antimicrobial properties against a variety of bacteria and fungi smolecule.comijpjournal.comncats.io. Its antimicrobial effects are generally attributed to its ability to disrupt microbial cellular structures and interfere with essential biological processes smolecule.comresearchgate.netaimspress.comnih.gov.
Antibacterial Activity Against Specific Pathogens (e.g., S. aureus, E. coli, P. aeruginosa, S. agalactiae)
Studies have shown that 4-Carvomenthenol can inhibit the growth of several common bacterial pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus agalactiae smolecule.comnih.govresearchgate.netmdpi.comscielo.org.co.
Minimum Inhibitory Concentration (MIC) values for 4-Carvomenthenol against some of these pathogens have been reported. For instance, studies investigating the antibacterial activity of this compound (4-Carvomenthenol) and α-terpineol showed varying sensitivities among different bacteria. The sensitivity of Staphylococcus aureus ranged between 1.25% and 2.50% with this compound mdpi.com. Escherichia coli showed respective MICs of 0.31–2.50% for this compound mdpi.com. Pseudomonas aeruginosa was found to be less sensitive, with respective MICs of 2.5% for this compound mdpi.com.
Table 1: Minimum Inhibitory Concentrations (MICs) of 4-Carvomenthenol Against Selected Bacteria
| Bacterium | MIC (% v/v) | Source |
| Staphylococcus aureus | 1.25–2.50 | mdpi.com |
| Escherichia coli | 0.31–2.50 | mdpi.com |
| Pseudomonas aeruginosa | 2.5 | mdpi.com |
Disruption of Bacterial Cell Membrane Integrity
A key mechanism by which 4-Carvomenthenol exerts its antibacterial effect is through the disruption of bacterial cell membrane integrity smolecule.comresearchgate.netaimspress.comnih.gov. Hydrophobic components like 4-Carvomenthenol can partition into bacterial cell membranes, leading to structural disintegration and increased permeability aimspress.commdpi.comaimspress.com. This disruption can cause the leakage of vital intracellular contents and ions, ultimately resulting in cell death researchgate.netaimspress.commdpi.com. Studies have shown that 4-Carvomenthenol can damage the cell structures of Streptococcus agalactiae, leading to the release of intracellular components researchgate.net. Similarly, other essential oil components, including this compound, have been shown to alter hydrophobicity, reduce negative surface charge, and compromise membrane integrity in both Gram-negative and Gram-positive bacteria researchgate.net.
Impact on Bacterial Protein and DNA Synthesis
Beyond membrane disruption, 4-Carvomenthenol has also been shown to impact bacterial protein and DNA synthesis researchgate.netnih.gov. Research indicates that this compound can negatively affect the synthesis of protein and DNA in Streptococcus agalactiae bacteria researchgate.net. Sodium dodecyl sulfate (B86663) polyacrylamide gel electrophoresis (SDS-PAGE) and DAPI staining results have supported the finding that this compound can affect the synthesis of protein and DNA researchgate.net. This interference with essential macromolecule synthesis contributes to its bactericidal activity researchgate.net.
Antifungal Efficacy (e.g., Candida spp., B. cinerea, Aspergillus ochraceus)
4-Carvomenthenol also possesses antifungal properties against various fungi, including Candida species, Botrytis cinerea, and Aspergillus ochraceus smolecule.comncats.ioscielo.brresearchgate.netscielo.brscielo.br. Studies have shown that 4-Carvomenthenol can inhibit the growth of Candida albicans by affecting membrane integrity and arresting the cell cycle mdpi.com.
Research on the antifungal mechanisms of this compound (4-Carvomenthenol) against Aspergillus ochraceus has revealed its ability to cause morphological changes in hyphae and deform spores, inhibiting mycelial growth and spore germination scielo.brscielo.br. At a concentration of 0.8 μL/mL, this compound showed a mycelial growth inhibition rate of 69.6% and a spore germination inhibition rate of 68.0% after seven days scielo.brscielo.br. Higher concentrations, such as 1.6 μL/mL, resulted in almost complete blockage of mycelial growth and spore germination scielo.brscielo.br. The antifungal activity against Aspergillus ochraceus has been associated with the disruption of cell walls, membranes, and cytoplasm scielo.br.
Table 2: Antifungal Activity of this compound Against Aspergillus ochraceus
| Concentration (μL/mL) | Mycelial Growth Inhibition Rate (%) (7 days) | Spore Germination Inhibition Rate (%) (7 days) | Source |
| 0.8 | 69.6 | 68.0 | scielo.brscielo.br |
| 1.6 | Almost complete blockage | Almost complete blockage | scielo.brscielo.br |
While Botrytis cinerea is mentioned as an example of antifungal efficacy, the provided search results primarily highlight the activity of other compounds or essential oils against this specific fungus, rather than providing detailed data specifically for 4-Carvomenthenol's efficacy and mechanisms against B. cinerea scielo.brmdpi.com.
Antiviral Investigations (e.g., Influenza A/PR/8 virus)
Investigations into the antiviral properties of 4-Carvomenthenol have included studies against the Influenza A/PR/8 virus subtype H1N1 usp.broup.comcapes.gov.brswisstrade.com.uathieme-connect.com. Research has demonstrated that 4-Carvomenthenol, as a component of Melaleuca alternifolia essential oil (tea tree oil), has an inhibitory effect on the replication of Influenza A/PR/8 virus subtype H1N1 at doses below cytotoxic levels oup.comcapes.gov.brswisstrade.com.ua.
The antiviral activity appears to be related to the inhibition of early steps in the viral replication cycle oup.comthieme-connect.com. Studies where 4-Carvomenthenol was added to cells within one hour after the end of the virus adsorption period showed inhibition of viral replication thieme-connect.com. However, adding the substance later than two hours after virus adsorption did not result in a further reduction in viral replication thieme-connect.com. This suggests that 4-Carvomenthenol interferes with an early stage of the viral replicative cycle swisstrade.com.ua. Further experiments indicated that 4-Carvomenthenol did not interfere with the cellular attachment of the virus or inhibit influenza virus neuraminidase activity thieme-connect.com. One proposed mechanism suggests that 4-Carvomenthenol could inhibit viral uncoating by interfering with the acidification of the intralysosomal compartment, a process essential for influenza virus uncoating inside infected host cells swisstrade.com.uathieme-connect.com.
Table 3: Effect of 4-Carvomenthenol on Influenza A/PR/8 Virus Replication
| Treatment Timing | Effect on Viral Replication | Proposed Mechanism | Source |
| Added within 1 hour after virus adsorption | Inhibitory effect | Interference with early replication steps | thieme-connect.com |
| Added later than 2 hours after virus adsorption | No further reduction | Interference with intralysosomal compartment acidification | swisstrade.com.uathieme-connect.com |
Antineoplastic and Chemopreventive Research
Studies have explored the potential of 4-Carvomenthenol as an antineoplastic and chemopreventive agent, investigating its effects on various cancer cell lines and in vivo models. medchemexpress.comscielo.brncats.ionih.govchemicalbook.com
Inhibition of Cancer Cell Proliferation (Colorectal, Pancreatic, Prostate, Gastric)
4-Carvomenthenol has demonstrated a significant dose-dependent inhibitory effect on the growth of several human gastrointestinal cancer cell lines, including colorectal, pancreatic, prostate, and gastric cancer cells. medchemexpress.compreprints.orgnih.govresearchgate.net Studies have shown that concentrations ranging from 0.005% to 0.1% (v/v) can result in 10-90% growth inhibition of these cell types after 72 hours. medchemexpress.comnih.govresearchgate.net
Data on the inhibition of cancer cell proliferation by 4-Carvomenthenol:
| Cancer Cell Type | Concentration Range (% v/v) | Growth Inhibition (%) | Duration (h) | Source |
| Colorectal | 0.005 - 0.1 | 10 - 90 | 72 | medchemexpress.comnih.govresearchgate.net |
| Pancreatic | 0.005 - 0.1 | 10 - 90 | 72 | medchemexpress.comnih.govresearchgate.net |
| Prostate | 0.005 - 0.1 | 10 - 90 | 72 | medchemexpress.comnih.govresearchgate.net |
| Gastric | 0.005 - 0.1 | 10 - 90 | 72 | medchemexpress.comnih.govresearchgate.net |
Beyond gastrointestinal cancers, 4-Carvomenthenol has also shown cytotoxic activity against human melanoma cells and non-small cell lung cancer (NSCLC) cells. ncats.iochemicalbook.comnih.gov In NSCLC cell lines A549 and CL1-0, a dose-dependent cytotoxic effect was observed. ncats.ionih.gov
Induction of Cell Death Pathways
The antitumor effects of 4-Carvomenthenol are often attributed to its ability to induce cell death in cancer cells. ncats.iochemicalbook.comnih.gov Research indicates that 4-Carvomenthenol can trigger apoptosis, also known as programmed cell death, in various cancer cell lines. ncats.iochemicalbook.compreprints.orgnih.govnih.govnih.govebi.ac.ukresearchgate.net
Studies on human leukemic MOLT-4 cells have shown that 4-Carvomenthenol can induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways. nih.govresearchgate.net The intrinsic pathway involves the loss of mitochondrial transmembrane potential and the release of cytochrome c into the cytosol. nih.govresearchgate.net The extrinsic pathway is mediated by the activation of caspase-8, leading to the cleavage of Bid protein. researchgate.net Truncated Bid (tBid) then translocates to the mitochondria, further activating the mitochondrial pathway in conjunction with the downregulation of Bcl-2 protein expression. researchgate.net Increased caspase-3 activity has also been observed. researchgate.net
In NSCLC cells, 4-Carvomenthenol-induced apoptosis was found to be p53-dependent and involved the mitochondrial apoptotic pathway, characterized by decreased mitochondrial membrane potential, increased cytochrome c release, activation of caspases 9 and 3, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Changes in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, XIAP, survivin) proteins were also noted. ncats.ionih.gov
Some studies have also reported the induction of necrotic cell death and cell-cycle arrest by 4-Carvomenthenol in certain cancer cell lines, such as mouse mesothelioma and melanoma cells, without affecting normal cells. ncats.io
Synergistic Effects with Chemotherapeutic Agents (e.g., Cetuximab)
4-Carvomenthenol has shown potential to enhance the efficacy of conventional chemotherapeutic drugs and biological agents. medchemexpress.compreprints.orgnih.govresearchgate.netgoogle.comijpjournal.com This synergistic effect suggests that combinations involving 4-Carvomenthenol might allow for lower doses of conventional therapies, potentially reducing toxicity while maintaining or improving therapeutic outcomes. nih.gov
Notable findings include the synergistic inhibitory effect of 4-Carvomenthenol when combined with agents such as oxaliplatin (B1677828) and fluorouracil in cancer cell proliferation studies, resulting in 83% and 91% inhibition, respectively. preprints.orgnih.govresearchgate.netresearchgate.net
Furthermore, 4-Carvomenthenol has demonstrated the ability to restore sensitivity to anti-EGFR therapies, such as cetuximab, in colorectal cancer cells harboring KRAS mutations, which are typically resistant to such treatments. preprints.orgnih.govresearchgate.netijpjournal.com Combining 4-Carvomenthenol (0.01%) with cetuximab (1 μM) resulted in a substantial 80-90% growth inhibition in KRAS-mutated colorectal cancer cell lines like DLD1 and HCT116. preprints.orgnih.govresearchgate.netresearchgate.net
Synergistic effects of 4-Carvomenthenol with other agents:
| Combination | Cancer Cell Type | Effect | Inhibition (%) | Source |
| 4-Carvomenthenol + Oxaliplatin (0.2 μM) | Various cancer cell lines (colorectal, pancreatic, prostate, gastric) | Synergistic growth inhibition | 83 | preprints.orgnih.govresearchgate.netresearchgate.net |
| 4-Carvomenthenol + Fluorouracil (0.5 μM) | Various cancer cell lines (colorectal, pancreatic, prostate, gastric) | Synergistic growth inhibition | 91 | preprints.orgnih.govresearchgate.netresearchgate.net |
| 4-Carvomenthenol (0.01%) + Cetuximab (1 μM) | KRAS-mutated Colorectal Cancer (DLD1, HCT116) | Restores sensitivity, synergistic growth inhibition | 80 - 90 | preprints.orgnih.govresearchgate.netresearchgate.net |
In vivo studies using a xenograft model with HCT116 cells showed that intratumoral injection of 4-Carvomenthenol significantly suppressed tumor growth. ncats.iopreprints.orgnih.gov Combining 4-Carvomenthenol with cetuximab in a xenograft model also led to a considerable reduction in tumor volume compared to control groups. nih.govresearchgate.net
Antioxidant Capacity and Oxidative Stress Mitigation
4-Carvomenthenol has been reported to possess antioxidant properties and contribute to the mitigation of oxidative stress. ncats.ionih.govsmolecule.comresearchgate.netcdnsciencepub.com Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various pathological conditions, including inflammation and cancer. nih.govresearchgate.net
Modulation of Oxidative Stress Markers (e.g., Superoxide (B77818) Dismutase, Glutathione-S-transferase)
Research suggests that 4-Carvomenthenol can influence the activity of key antioxidant enzymes, which are crucial components of the cellular defense system against oxidative damage. ijpjournal.comcdnsciencepub.comnih.govresearchgate.netnih.gov These enzymes include Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Glutathione S-transferase (GST). cdnsciencepub.comnih.govresearchgate.netnih.gov
Studies have indicated that 4-Carvomenthenol can increase the levels or activity of superoxide dismutase (SOD) and decrease glutathione-S-transferase (GST) activity. ijpjournal.comcdnsciencepub.comnih.gov For instance, in a study involving hydrophobic fractions of Thymus algeriensis containing 4-Carvomenthenol, co-administration with a pro-oxidant agent in rats resulted in elevated levels of SOD, CAT, GSH, GPx, and GST in brain tissue compared to the group treated with the pro-oxidant alone. cdnsciencepub.comnih.govnih.gov This suggests a protective effect against oxidative stress. cdnsciencepub.com
Furthermore, 4-Carvomenthenol has been shown to increase the levels of ROS generated by mitochondria in colorectal cancer cells, which contributes to the induction of apoptosis in these cells. preprints.orgresearchgate.net This highlights a complex role for ROS in cancer therapy, where increased ROS can be detrimental to cancer cells.
Anti-inflammatory Pathways (e.g., NF-κB, NLRP3 inflammasome)
Beyond its direct antioxidant effects, 4-Carvomenthenol also exhibits anti-inflammatory properties, which are closely linked to oxidative stress pathways. medchemexpress.comscielo.brscielo.brncats.iochemicalbook.comnih.govijpjournal.comsmolecule.com Inflammation and oxidative stress can mutually reinforce each other, contributing to disease progression. mdpi.com
4-Carvomenthenol has been shown to suppress inflammatory mediator production. medchemexpress.comchemicalbook.com Mechanistic studies suggest that 4-Carvomenthenol can modulate key inflammatory pathways, including the NF-κB signaling pathway and the NLRP3 inflammasome. mdpi.comsigmaaldrich.comnih.govresearchgate.netresearchgate.net
The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. mdpi.com The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity and inflammation by processing pro-inflammatory cytokines like IL-1β. mdpi.comnih.govscientificarchives.com
Other Pharmacological and Biological Research Areas
Anticonvulsant Activity Studies
Studies have investigated the anticonvulsant activity of 4-carvomenthenol (this compound) using various animal models of seizures. Administered intraperitoneally, 4-carvomenthenol has demonstrated the ability to inhibit pentylenetetrazol (PTZ)-induced seizures in mice, suggesting anticonvulsant effects. nih.gov This inhibition was evidenced by a prolongation of the latency to the initiation of convulsions. nih.gov Intracerebroventricular administration of 4-carvomenthenol in rats also showed increased latency to the onset of myoclonic and generalized seizures, corroborating the behavioral findings. nih.gov The inhibition of PTZ-induced seizures is considered a predictive model for generalized or clonic seizures. nih.gov
Previous research on α-terpineol, an analogue of 4-carvomenthenol, has shown similar results in mice. nih.gov While the precise mechanisms are still under investigation, the anticonvulsant effect observed in the PTZ model suggests potential interference with GABAergic neurotransmission. mdpi.com Other studies have also highlighted this compound as a common essential oil constituent exhibiting anticonvulsant activity in experimental models. mdpi.com
Antifeedant Property Investigations
Investigations into the biological properties of essential oils and their components have included the assessment of antifeedant properties. While the provided search results primarily discuss the antifeedant properties of other compounds like carvacrol (B1668589) and sesquiterpene lactones mdpi.comresearchgate.netacs.org, one search result mentions 4-terpineol (4-carvomenthenol) in the context of the chemical composition of an essential oil that exhibited antifeedant properties bioone.org. However, this result does not explicitly detail studies focused solely on the antifeedant activity of isolated 4-carvomenthenol or provide specific data on its efficacy as an antifeedant agent. Therefore, while 4-carvomenthenol may be present in essential oils with antifeedant effects, direct research specifically on its isolated antifeedant properties based on the provided search results is limited.
Research in Neurodegenerative, Cardiovascular, and Diabetic Models
Research has explored the potential therapeutic effects of this compound (4-carvomenthenol) in the context of oxidative stress-linked pathogenesis relevant to neurodegenerative disorders, cardiovascular diseases, and diabetes. researchgate.net A systematic review identified this compound as a bioactive natural terpene derivative with a potentially remarkable role as a phytometabolite in these areas. researchgate.net
Studies suggest that this compound may exert beneficial effects by influencing various biological pathways. It has been reported to increase superoxide dismutase, decrease glutathione-S-transferase and acetylcholine (B1216132) esterase, inhibit NF-κB and NLRP3 inflammasome activation pathways, downregulate α-amylase activity, and increase insulin (B600854) sensitivity. researchgate.net Furthermore, it is reported to substantially inhibit the generation of inflammatory mediators such as IL-1β, IL-6, and IL-10. researchgate.net
Structure Activity Relationship Sar Studies and Computational Approaches
Elucidation of Structural Determinants for Bioactivity
Understanding the relationship between the chemical structure of 4-carvomenthenol and its biological activity is fundamental to SAR studies. This involves examining how different parts of the molecule contribute to its interactions with biological targets.
Influence of Skeletal Structure and Functional Groups
4-Carvomenthenol possesses a p-menthane (B155814) skeletal structure, a six-membered ring with isopropyl and methyl substituents, and a hydroxyl group. mdpi.comoup.com The presence of the alcoholic hydroxyl group is recognized as influencing the bioactivity of p-menthane monoterpenes. scispace.com Studies on the insecticidal activity of monoterpenoids, including alcohols and ketones, suggest that the presence of a hydroxyl group plays a role, although ketones containing a conjugated double bond have also shown significant effects. scispace.com In the context of antimicrobial activity, the presence of a hydroxyl moiety, particularly alongside a phenolic group in related aromatic compounds like carvacrol (B1668589) and thymol, has been highlighted as important for facilitating proton exchange and potentially disrupting bacterial cell membranes. scholarsresearchlibrary.comimist.ma While 4-carvomenthenol does not have a phenolic group, the hydroxyl group is still a key functional group that can participate in interactions like hydrogen bonding. researchgate.net The lipophilicity, influenced by the hydrocarbon skeleton, also plays a role in the ability of compounds to partition into biological membranes. imist.ma
Impact of Stereochemistry on Biological Efficacy
4-Carvomenthenol contains a single stereogenic center, allowing for the existence of two enantiomers, (R)-(−)-4-carvomenthenol and (S)-(+)-4-carvomenthenol. aip.org Chirality can significantly influence biological interactions, as many biological targets are themselves chiral and can interact differently with different enantiomers. aip.orgmpg.de While specific detailed comparative studies on the biological efficacy of the individual enantiomers of 4-carvomenthenol were not extensively detailed in the search results regarding SAR, the importance of stereochemical isomerism in influencing the biological activity of similar monoterpene compounds is acknowledged. solubilityofthings.com The (R)-(-)-4-carvomenthenol enantiomer is known to be produced with high enantiomeric excess in some biological systems. aip.orgdicp.ac.cn The study of the rotational spectrum of 4-carvomenthenol has revealed the presence of different conformational isomers, which are also related to the molecule's three-dimensional structure and flexibility. aip.orgmpg.de
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling aims to establish mathematical relationships between the structural and physicochemical properties of a series of compounds and their biological activities. imist.manih.gov These models can be used to predict the activity of new or untested compounds and to identify the molecular descriptors that are most important for a particular biological effect. scholarsresearchlibrary.comnih.govresearchgate.net
Studies involving QSAR analysis of monoterpenoids, including cyclic alcohols like 4-carvomenthenol or related p-menthane derivatives, have been conducted to understand their activities, such as insecticidal or antimicrobial properties. scholarsresearchlibrary.comnih.govresearchgate.netmdpi.com These models often incorporate various molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum chemical parameters. mdpi.com For instance, QSAR models evaluating the insecticidal activity of monoterpenoids have found correlations between toxicity and electronic properties, such as Mulliken populations or electrotopological state descriptors, as well as steric descriptors that account for molecular size and shape. researchgate.netiastate.edu
In the context of antimicrobial activity, QSAR models for monoterpenes have indicated that properties like the octanol-water partition coefficient (ClogP), representing lipophilicity, and the presence of specific functional groups, such as phenols, are significant contributors to activity. scholarsresearchlibrary.comnih.gov While 4-carvomenthenol is an alcohol and not a phenol, these studies highlight the types of molecular properties that are often relevant in QSAR analysis of this class of compounds. scholarsresearchlibrary.com
QSAR models have been developed to predict the toxicity of terpenoids, with results suggesting that geometric and electronic descriptors are primarily responsible for toxicity against certain organisms. mdpi.com
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics simulations provide valuable tools for investigating the structural properties, behavior, and interactions of molecules like 4-carvomenthenol at an atomic level. mpg.deresearchgate.netnih.govnih.gov
Conformational Flexibility Analysis
4-Carvomenthenol is known to be structurally flexible, with rotations of the isopropyl and hydroxyl groups relative to the cyclohexene (B86901) ring, as well as deformations of the ring itself, leading to the existence of several low-energy conformers. aip.orgmpg.dedicp.ac.cn Computational methods, such as quantum chemical calculations (e.g., using Gaussian software at levels of theory like B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p)), are used to explore and characterize these different conformations and their relative energies. aip.orgdicp.ac.cn Relaxed potential energy scans can be performed to analyze the energy landscape associated with rotations of specific groups, such as the isopropyl group. aip.orgdicp.ac.cn Studies using rotational spectroscopy have experimentally observed the presence of multiple conformers of 4-carvomenthenol in the gas phase, and these experimental findings can be compared with computational predictions. aip.orgmpg.de The preferred conformations can be influenced by intramolecular interactions, such as potential stabilizing interactions between the hydroxyl hydrogen and the cyclohexene double bond. aip.orgmpg.de
Ligand Efficiency and Electrostatic Potential Mapping
Computational approaches can also be used to assess parameters like ligand efficiency and map the electrostatic potential surface of a molecule. Ligand efficiency is a metric used in drug discovery to assess the binding energy per heavy atom, providing a way to compare the binding of molecules of different sizes. Studies on the SAR of essential oil components have found a good correlation between ligand efficiency and observed activity. nih.gov
Electrostatic potential mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are likely to be involved in electrostatic interactions with other molecules, such as biological targets. chinesechemsoc.orgchinesechemsoc.org Studies on related compounds, like p-menthane derivatives, have indicated that the separation of electrostatic potential energy and the presence of localized negative electrostatic potential regions can play important roles in their activity. nih.gov For potent molecules, strongly negative electrostatic regions have been observed. nih.gov These computational analyses help to understand the electronic features of 4-carvomenthenol that may be important for its interactions and biological effects.
Pharmacokinetics, Biotransformation, and Metabolic Fate Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Terpenes, including 4-Carvomenthenol, have been shown to influence the permeability of the skin by altering the lipid arrangement in the stratum corneum. smolecule.comijpjournal.comijpjournal.comnih.gov This effect is sometimes utilized in the development of transdermal drug delivery systems. smolecule.comijpjournal.comijpjournal.comnih.gov
Following intravenous administration in rats, 4-Carvomenthenol (terpinen-4-ol) is rapidly distributed into the dermis. researchgate.netresearchgate.netebi.ac.uk However, the concentrations observed in dermal tissue are relatively low compared to plasma concentrations, suggesting that plasma levels may not accurately reflect the actual concentration of the compound in the skin. researchgate.netebi.ac.uk
Chemoinformatics analysis provides predicted ADME properties for 4-Carvomenthenol, including predicted human intestinal absorption (HIA) and Caco-2 permeability, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), volume of distribution at steady state (VDSS), metabolism by various cytochrome P450 enzymes, clearance (CL), and half-life (T1/2). neist.res.in
| Predicted ADME Properties (Chemoinformatics) neist.res.in | |
|---|---|
| Property | Predicted Value |
| HIA | 0.004 |
| CACO-2 | -4.217 |
| BBB | 0.931 |
| PPB | 0.853424 |
| VDSS | 1.335 |
| CL | 14.345 |
| T1/2 | 0.447 |
Note: These values are based on chemoinformatic predictions and may not represent experimentally determined data.
Dermal microdialysis has been employed as a technique to investigate the dermal pharmacokinetics of this compound in rats. smolecule.comnih.govresearchgate.netresearchgate.netebi.ac.uksigmaaldrich.com This method allows for the continuous determination of unbound concentrations of the compound in the dermal tissue. researchgate.netresearchgate.netebi.ac.uk
Studies involving topical application of terpenes, including this compound, have shown penetration into all layers of the skin, including the viable epidermis/dermis. smolecule.comijpjournal.comnih.gov This penetration is a time-dependent process, with concentrations in these layers increasing over several hours. smolecule.comijpjournal.comnih.gov The vehicle used for topical application can significantly influence the rate and extent of dermal absorption. ijpjournal.comsigmaaldrich.com For instance, oleic acid has been shown to enhance the absorption of this compound by disrupting the lipid barrier of the stratum corneum. sigmaaldrich.com
Following intravenous administration, this compound rapidly distributes into the dermis. researchgate.netresearchgate.netebi.ac.uk However, unbound concentrations in the dermis were found to be lower than the corresponding total and free plasma concentrations throughout the study period. researchgate.netebi.ac.uk This highlights the utility of dermal microdialysis for evaluating tissue-specific pharmacokinetics, as plasma levels alone may not accurately reflect dermal exposure. researchgate.netebi.ac.uk
Biotransformation Pathways and Metabolite Identification
The biotransformation of 4-Carvomenthenol (this compound) results in the formation of more polar metabolites, facilitating their excretion. researchgate.net Research has identified specific metabolic pathways and metabolites in different biological systems.
Studies in common cutworm larvae (Spodoptera litura) demonstrated that both (R)- and (S)-enantiomers of this compound are primarily transformed into (R)- and (S)-p-menth-1-en-4,7-diol, respectively. smolecule.comijpjournal.comnih.gov This biotransformation showed a preference for oxidation at the C-7 position (the allylic methyl group). smolecule.comijpjournal.comnih.gov
In investigations using human liver microsomes, (+)-terpinen-4-ol was found to be oxidized to several metabolites, including (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol, (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, and (4S)-p-menth-1-en-4,8-diol. smolecule.comijpjournal.com
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many xenobiotics, including terpenes. nih.govjmb.or.kr Human liver microsomal P450 enzymes are capable of catalyzing the oxidation of (+)-terpinen-4-ol. smolecule.comijpjournal.com
Among a panel of recombinant human CYP enzymes tested, CYP1A2, CYP2A6, and CYP3A4 were found to catalyze the oxidation of (+)-terpinen-4-ol. smolecule.comijpjournal.com Further evidence suggests that CYP2A6 and CYP3A4 are the major enzymes responsible for this oxidation in human liver microsomes. smolecule.comijpjournal.com
Chemoinformatics analysis predicts that 4-Carvomenthenol may act as a substrate for several CYP enzymes, including CYP2C19 and CYP2C9, with lesser potential as a substrate for CYP1A2, CYP2D6, and CYP3A4. neist.res.in The analysis also predicts some inhibitory potential of 4-Carvomenthenol against these CYP isoforms. neist.res.in
| Predicted CYP Metabolism Properties (Chemoinformatics) neist.res.in | ||
|---|---|---|
| CYP Isoform | Predicted Inhibitor | Predicted Substrate |
| CYP1A2 | 0.274 | 0.258 |
| CYP2C19 | 0.112 | 0.846 |
| CYP2C9 | 0.058 | 0.704 |
| CYP2D6 | 0.025 | 0.278 |
| CYP3A4 | 0.040 | 0.261 |
Note: These values are based on chemoinformatic predictions and may not represent experimentally determined data.
Engineered variants of CYP102A1 from Bacillus megaterium have gained attention in biotechnology due to their ability to catalyze reactions on a variety of substrates, including cyclic monoterpenes like this compound, and to produce metabolites similar to those generated by human CYPs. nih.govjmb.or.krresearchgate.netresearchgate.net This makes engineered CYP102A1 a valuable tool for producing drug metabolites and novel terpene derivatives. nih.govjmb.or.krresearchgate.netresearchgate.net
Research has focused on engineering CYP102A1 mutants with enhanced catalytic activity towards this compound. nih.govjmb.or.krresearchgate.netresearchgate.net These engineered enzymes have been shown to produce two major metabolites from this compound. nih.govjmb.or.krresearchgate.net One of these major metabolites has been identified as 1,4-dihydroxy-p-menth-2-ene. nih.govjmb.or.krresearchgate.net The other major metabolite is believed to be another mono-hydroxylated product, exhibiting a molecular weight increase of 16 daltons compared to the parent compound. nih.govjmb.or.krresearchgate.net
The use of engineered CYP102A1 represents an efficient enzymatic strategy for generating novel terpene derivatives through targeted biotransformation. nih.govjmb.or.krresearchgate.netresearchgate.net
Following metabolism, primarily in the liver, the resulting more polar compounds are mainly excreted from the body. researchgate.net The primary route of excretion for these metabolites is typically via the urine, with a lesser amount eliminated in the feces. researchgate.net While glucuronidation is a common Phase II metabolic pathway that increases water solubility and promotes excretion, specific details regarding the glucuronidation of 4-Carvomenthenol were not prominently featured in the provided search results. The chemoinformatics analysis provides predicted clearance and half-life values, which are influenced by excretion pathways. neist.res.in
Novel Terpene Derivative Generation through Biotransformation
Biotransformation, particularly through the application of engineered enzymes like CYP102A1, offers a powerful approach for generating novel terpene derivatives. nih.govjmb.or.krresearchgate.netresearchgate.net This enzymatic strategy allows for regioselective and stereoselective modifications, which can be challenging to achieve through traditional chemical synthesis methods. nih.govjmb.or.kr
The production of 1,4-dihydroxy-p-menth-2-ene from this compound catalyzed by engineered CYP102A1 is a direct example of how biotransformation can be used to create novel terpene compounds with potentially altered biological properties. nih.govjmb.or.krresearchgate.net This highlights the potential of biocatalysis in expanding the chemical diversity of terpenes and generating compounds with desired characteristics.
Advanced Analytical and Methodological Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating 4-carvomenthenol from complex matrices and quantifying its amount.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like 4-carvomenthenol. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS has been employed to identify 4-carvomenthenol in various essential oils, such as those from Artemisia dracunculus L. (tarragon) and Oleum Cinnamomi core.ac.uknih.govresearchgate.net. In the analysis of Artemisia dracunculus L. essential oil, GC-MS revealed 4-carvomenthenol as one of the forty identified bioactive phytochemical compounds core.ac.ukresearchgate.net. The identification is based on comparing the retention time and mass spectrum with those of reference standards or spectral databases core.ac.ukijpjournal.com. GC-MS, particularly with Selected Ion Monitoring (SIM) analysis, has been established for the simultaneous determination and quantification of 4-carvomenthenol along with other volatile components in biological samples like rat plasma and tissues, providing insights into its pharmacokinetics and tissue distribution nih.gov. The base peak of terpinen-4-ol (a synonym for 4-carvomenthenol) in MS spectra has been observed at m/z 137.09 nih.govkoreascience.kr.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used in the analysis of 4-carvomenthenol, particularly for studying its metabolites. LC-MS allows for the separation of compounds in liquid phase before they are introduced into the mass spectrometer. This method has been utilized to characterize the metabolites of this compound produced by engineered enzymes nih.govkoreascience.krresearchgate.net. LC-MS analysis of this compound metabolites has shown products with a mass-to-charge ratio (m/z) of 153.07, indicating a 16-dalton increase in molecular weight compared to this compound (m/z 137.09), consistent with mono-hydroxylation products nih.govkoreascience.kr. LC-MS/MS, using Multiple Reaction Monitoring (MRM), can also be employed for the simultaneous analysis of flavor compounds, including structural isomers lcms.cz.
Chiral Chromatography (GC-FID) for Enantiomeric Separation
4-Carvomenthenol contains a chiral center and exists as enantiomers ((R)- and (S)-4-carvomenthenol) aip.org. Chiral chromatography, particularly Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS, is essential for separating and determining the enantiomeric distribution of 4-carvomenthenol in samples acs.orgjmaterenvironsci.com. This is important for quality assessment, especially for natural sources like tea tree oil, where the enantiomeric ratio can be a marker of authenticity acs.org. Chiral GC-FID protocols have been developed for laboratories without access to GC-MS or multidimensional GC acs.org. Studies have compared GC-MS using selected ion monitoring and full-scan data against chiral GC-FID for determining enantiomeric ratios, confirming the reliability of GC-FID for this purpose acs.org. The enantiomeric excess (ee) of 4-carvomenthenol samples can be determined using chiral GC measurements aip.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural elucidation of organic compounds, including 4-carvomenthenol and its metabolites. Both 1H NMR and 13C NMR spectroscopy provide detailed information about the arrangement of atoms within a molecule. NMR analysis has been used to identify the metabolites of this compound, such as 1,4-dihydroxy-p-menth-2-ene nih.govresearchgate.net. NMR spectra, including 1H and 13C NMR, are measured on high-field spectrometers, and chemical shifts are typically referenced to the solvent peak nih.govrsc.org. PubChem provides access to 1D NMR spectra (1H and 13C) for 4-terpineol (a synonym for 4-carvomenthenol), including spectral data with shifts and intensities nih.gov.
In Vitro and In Vivo Experimental Models
In vitro and in vivo experimental models are widely used to investigate the biological activities of 4-carvomenthenol. In vitro studies allow for the examination of the compound's effects on cells, enzymes, or other biological molecules in a controlled laboratory setting. For example, the in vitro metabolism of (-)-terpinen-4-ol (B1236060) has been examined using human liver microsomes and recombinant enzymes sigmaaldrich.com. In vitro binding experiments have also been conducted to evaluate the binding of related compounds to proteins researchgate.net.
In vivo models involve studying the effects of 4-carvomenthenol in living organisms, typically animal models, to assess its pharmacological properties and potential therapeutic applications. Murine models have been used to study the effects of 4-carvomenthenol on conditions like combined allergic rhinitis and asthma syndrome, demonstrating its anti-inflammatory effects sigmaaldrich.comsigmaaldrich.com. Acute inflammatory experimental models in mice, such as carrageenan-induced hind paw edema and peritonitis models, have been employed to evaluate the oral pretreatment effects of 4-carvomenthenol scielo.brscielo.br. These studies involve administering 4-carvomenthenol to mice and observing its impact on inflammatory responses scielo.brscielo.br. In vivo anaphylactic experimental models have also been used to investigate its effects on immediate hypersensitivity reactions scielo.brscielo.br. Pharmacokinetic and tissue distribution studies of 4-carvomenthenol in rats have been conducted using in vivo models coupled with GC-MS analysis nih.gov.
Cell Culture Models for Mechanistic Studies (e.g., MTT, FACS)
Cell culture models are fundamental in dissecting the cellular and molecular mechanisms influenced by 4-Carvomenthenol. Assays such as the MTT (3-(4,5-dimethythiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay are frequently used to assess cell viability and proliferation in response to the compound. Flow cytometry, including techniques like Fluorescence-Activated Cell Sorting (FACS) and Annexin V/Propidium Iodide (PI) staining, is utilized to quantify apoptosis and analyze cell cycle distribution.
Studies have employed MTT assays to evaluate the cytotoxicity of compounds, including 4-terpineol (4-Carvomenthenol), on various cell lines, such as Hep-G2 hepatocellular carcinoma cells. nih.gov The MTT assay measures the metabolic activity of cells, providing an indicator of viable cells. thegoodscentscompany.com
Flow cytometry with Annexin V-FITC and PI staining has been used to quantify apoptosis induced by 4-terpineol in Hep-G2 cells. nih.gov Annexin V staining detects early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised cell membranes. wikipedia.orgfishersci.ca Analysis of cell cycle distribution using PI staining and flow cytometry reveals the impact of 4-terpineol on the progression of cells through different phases of the cell cycle, such as an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis. nih.gov
For example, in one study, treatment of Hep-G2 cells with varying concentrations of 4-terpineol showed a dose-dependent increase in the percentage of apoptotic cells as quantified by flow cytometry. nih.gov
| 4-Terpineol Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Control (DMSO) | 2.5 |
| 25 | 10.3 |
| 50 | 64.6 |
| 100 | 78.9 |
| {.table-responsive} |
These in vitro approaches provide valuable data on the direct effects of 4-Carvomenthenol on cell survival, death pathways, and proliferation dynamics.
Animal Models for Preclinical Investigations (e.g., Murine Allergic Models, Xenograft Models)
Animal models are crucial for evaluating the in vivo efficacy and mechanisms of action of 4-Carvomenthenol in more complex biological systems, such as those involved in allergic responses and potential anti-tumor effects. Murine models, including those for allergic rhinitis and asthma, and xenograft models for cancer research, have been utilized.
Studies have investigated the effects of oral administration of 4-carvomenthenol in a murine model of combined allergic rhinitis and asthma syndrome (CARAS). nih.govwikipedia.org In these models, BALB/c mice were sensitized and challenged with ovalbumin (OVA) to induce allergic responses. nih.gov Treatment with 4-carvomenthenol was shown to decrease allergic signals such as nasal frictions and sneezing. nih.gov Furthermore, it reduced serum OVA-specific IgE titer and the synthesis of type 2 cytokines, particularly IL-13, while increasing the production of IL-10. nih.gov These effects were found to be dependent on the inhibition of the p38MAPK/NF-κB(p65) signaling pathway. nih.gov
Acute inflammatory experimental models in mice, such as carrageenan-induced paw edema and peritonitis, have also been used to evaluate the anti-inflammatory properties of 4-carvomenthenol. wikipedia.orgwikipedia.org These models assess the compound's ability to reduce edema and cell migration in response to phlogistic agents like carrageenan. wikipedia.orgwikipedia.org
While the provided search results mention xenograft models in the context of 4-terpineol (4-Carvomenthenol) exhibiting anticancer effects, specific detailed findings regarding tumor weight and volume reduction in treated mice are available. nih.gov In vivo studies using BALB/c nude mice indicated that 4-terpineol decreased tumor weight and volume in a dose-dependent manner. nih.gov
| 4-Terpineol Dose (mg/kg) | Effect on Tumor Weight | Effect on Tumor Volume |
| 10 | Decreased | Decreased |
| 20 | Decreased | Decreased |
| {.table-responsive} |
These animal studies underscore the potential of 4-Carvomenthenol to modulate immune responses in allergic conditions and exert anti-tumor effects in vivo.
Transcriptomics and Proteomics in Biosynthesis and Response
Transcriptomics and proteomics provide comprehensive insights into gene expression and protein profiles, which can be valuable for understanding the biosynthesis of compounds like 4-Carvomenthenol and the biological systems' responses to its presence.
While direct transcriptomic and proteomic studies specifically detailing the response of mammalian cells or animal models to 4-Carvomenthenol in the context of the biological effects described in the previous sections are limited in the provided results, these omics approaches have been applied in related areas.
Transcriptomic and proteomic analyses have been used to investigate secondary metabolite networks in plants, including the biosynthesis of terpenes. wikipedia.orgresearchgate.net These studies can identify enzymes and pathways involved in the production of monoterpenes, such as 4-Carvomenthenol, by analyzing gene expression levels (transcriptomics) and protein abundance (proteomics). wikipedia.orgresearchgate.net For example, research in Peperomia obtusifolia utilized shotgun proteomics and transcriptomics to characterize biosynthesis pathways, identifying enzymes related to terpene formation. wikipedia.org
In the context of biological responses to essential oil components, including 4-Carvomenthenol, proteomics has been applied to study the stress response in bacteria like Escherichia coli. fishersci.ca MALDI-TOF MS has been used for comprehensive proteomics analysis to observe changes in protein profiles in response to various essential oil components. fishersci.ca This type of research can identify specific proteins involved in cellular defense or adaptation mechanisms triggered by the compound.
Integrative omics approaches, combining transcriptomics and proteomics, are increasingly used to understand complex biological processes and responses to various stimuli, although a direct link to the detailed response to 4-Carvomenthenol in the mammalian models discussed is not explicitly provided in the search results. wikipedia.orgfishersci.ca These methodologies have the potential to reveal the molecular pathways and networks affected by 4-Carvomenthenol treatment, complementing findings from cell culture and animal studies.
| Omics Technology | Information Provided | Relevance to 4-Carvomenthenol |
| Transcriptomics | Gene expression levels, identification of genes involved in pathways. wikipedia.orgresearchgate.netfishersci.ca | Can help understand the biosynthesis of 4-Carvomenthenol in plants and potential gene-level responses in biological systems. |
| Proteomics | Protein abundance and profiles, identification of enzymes and proteins involved in processes. wikipedia.orgfishersci.cawikipedia.org | Can identify enzymes in 4-Carvomenthenol biosynthesis and proteins involved in cellular responses or stress reactions. |
| Integrative Omics | Combined gene expression and protein data for a more comprehensive view of biological systems. wikipedia.orgfishersci.ca | Potential to reveal complex molecular networks affected by 4-Carvomenthenol. |
| {.table-responsive} |
Further research utilizing transcriptomics and proteomics specifically on cell lines and animal models treated with 4-Carvomenthenol could provide deeper insights into the molecular mechanisms underlying its observed biological effects, such as anti-inflammatory and potential anti-tumor activities.
Future Research Directions and Therapeutic Potential
Novel Drug Discovery and Development Initiatives
The known biological activities of 4-carvomenthenol, including its anti-inflammatory, antibacterial, antifungal, and potential antitumor properties, position it as a promising candidate for novel drug discovery and development initiatives. Research is ongoing to explore its potential as a natural alternative to conventional antibiotics. smolecule.com Studies have investigated its effects on inflammatory conditions like arthritis and asthma. smolecule.com Furthermore, some research suggests potential antitumor properties, although these findings require further confirmation. smolecule.com
4-Carvomenthenol has demonstrated the ability to attenuate allergic inflammatory processes by reducing edema, cell migration, mast cell activation, and histamine (B1213489) release. scielo.brsmolecule.com Molecular docking studies suggest a favorable binding energy to the histamine H1 receptor, potentially explaining its anti-histamine effects. scielo.br In vivo studies in mice have shown that 4-carvomenthenol treatment reduced paw edema and diminished scratching behavior. scielo.brscielo.br It also attenuated inflammatory processes in models of colitis and acute lung injury. scielo.br
The compound has shown growth inhibition effects on various cancer cell lines, including colorectal, pancreatic, prostate, and gastric cancer cells, in a dose-dependent manner. medchemexpress.com It has also been observed to enhance the cytotoxicity of combinations with conventional chemotherapy and biological treatments in cancer cells. medchemexpress.com The potential underlying mechanism for its antitumor action may involve the stimulation of cell death. researchgate.net
While preliminary toxicity studies in mice suggest a high lethal dose, further long-term and multiple-dose toxicity studies are necessary to ensure its safety and efficacy for therapeutic use. e-jar.org
Harnessing Engineered Biosynthesis for High-Value Compounds
Engineered biosynthesis presents a promising avenue for the sustainable and efficient production of 4-carvomenthenol and its derivatives. Traditional agricultural production of monoterpenoids can be less effective due to dependence on geographical locations and seasonal growth, while chemical synthesis can be costly and environmentally unfriendly. bohrium.com Synthetic biology approaches, utilizing engineered microbes, offer a potential solution for producing plant monoterpenoids from fermentative sugars. bohrium.com
Plant monoterpene synthases (MTPSs) play a crucial role in monoterpenoid biosynthesis, acting as catalytic templates. bohrium.com Engineered MTPSs can be utilized to enhance catalytic activity, alter product profiles, and increase metabolic flux. bohrium.com Studies have explored the catalytic activity of engineered CYP102A1 enzymes on terpinen-4-ol (4-carvomenthenol), demonstrating the production of mono-hydroxylated derivatives. researchgate.netnih.gov These derivatives, such as 1,4-dihydroxy-p-menth-2-ene, hold potential as anticancer drug candidates. nih.gov The availability of 4-carvomenthenol in enantiomeric forms also allows for its use as a building block or chiral auxiliary in the synthesis of related high-value compounds. nih.gov
Advanced Structural and Mechanistic Elucidation
Further advanced structural and mechanistic studies are essential to fully understand how 4-carvomenthenol exerts its biological effects at the molecular level. While some mechanisms have been proposed, such as interaction with the histamine H1 receptor for its anti-inflammatory effects, a comprehensive understanding is still developing. scielo.br
Techniques like rotational spectroscopy and microwave three-wave mixing are being applied to characterize the structural properties of 4-carvomenthenol, including its molecular conformers and absolute configuration. aip.org Quantum chemical calculations aid in assigning structures and estimating dipole moment components, which are crucial for understanding its interactions. aip.org
Research into the metabolic pathways of 4-carvomenthenol is also important for elucidating its mechanisms of action and potential drug interactions. Studies have investigated the quantification and tissue distribution of 4-carvomenthenol in animal models using techniques like GC-MS. sigmaaldrich.comresearchgate.net Understanding how it is metabolized and distributed in the body will provide insights into its efficacy and potential targets.
Investigating the interaction of 4-carvomenthenol with specific enzymes and signaling pathways, such as its reported effects on inflammatory mediator production and potential modulation of pathways like ERK1/2, TLR4, PPAR-γ, and NLRP3, requires further detailed mechanistic studies. scielo.brresearchgate.net
Interdisciplinary Research Collaborations
Advancing the research and therapeutic application of 4-carvomenthenol necessitates interdisciplinary research collaborations. Bringing together expertise from various fields, including chemistry, biology, pharmacology, medicine, and engineering, is crucial for a holistic approach.
Collaborations between chemists and biologists can facilitate the synthesis of novel 4-carvomenthenol analogs with potentially enhanced properties and the testing of these compounds in relevant biological models. Pharmacologists and medical researchers can work together to design and conduct rigorous in vivo and clinical studies to evaluate the efficacy and safety of 4-carvomenthenol for specific therapeutic applications. e-jar.org
Engineers specializing in synthetic biology and metabolic engineering can collaborate with biologists and chemists to optimize the production of 4-carvomenthenol through engineered biosynthesis, ensuring a sustainable and cost-effective supply for research and potential therapeutic use. bohrium.com Furthermore, collaborations involving experts in analytical chemistry and structural biology are vital for advanced structural and mechanistic elucidation. aip.org The application of network pharmacology, an interdisciplinary research method, can also be valuable in revealing the mechanisms of action of natural products like 4-carvomenthenol. researchgate.net
Such collaborations can accelerate the translation of in vitro findings to in vivo studies and ultimately to potential clinical applications, overcoming the challenges associated with the development of natural compounds as therapeutic agents.
Q & A
Basic: What are the standard analytical methods for quantifying 4-Carvomenthenol in biological samples, and how do researchers validate their reproducibility?
To quantify 4-Carvomenthenol in biological matrices (e.g., plasma, urine), gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV/fluorescence detection are widely employed. Key validation steps include:
- Calibration curves using spiked samples to ensure linearity (e.g., 0.1–100 µg/mL range).
- Recovery assays to assess extraction efficiency (target >80%).
- Inter- and intra-day precision (CV% <15%) and accuracy (85–115%) across replicates.
- Matrix effect evaluation to confirm minimal interference from biological components.
Reproducibility should align with guidelines like FDA Bioanalytical Method Validation, with detailed documentation of analytical parameters (e.g., LOD, LOQ) .
Basic: What are the primary challenges in synthesizing 4-Carvomenthenol with high enantiomeric purity, and what strategies mitigate these issues?
4-Carvomenthenol’s stereochemical complexity poses synthesis challenges due to competing reaction pathways and racemization risks. Methodological solutions include:
- Asymmetric catalysis : Using chiral catalysts (e.g., BINOL-derived ligands) to favor desired enantiomers.
- Chromatographic resolution : Preparative chiral HPLC to separate enantiomers post-synthesis.
- Kinetic control : Optimizing reaction temperature and solvent polarity to suppress racemization.
Validation via polarimetry and chiral GC/MS is critical to confirm enantiomeric excess (>95%) .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of 4-Carvomenthenol across different in vitro and in vivo models?
Discrepancies often arise from variability in experimental design. To address this:
- Standardize models : Use isogenic cell lines or genetically uniform animal strains to reduce biological variability.
- Dose-response alignment : Ensure equivalent molar concentrations across studies (e.g., µM vs. mg/kg discrepancies).
- Mechanistic validation : Combine in silico docking (to confirm target binding) with knockdown/knockout models (e.g., CRISPR-Cas9) to establish causality.
- Meta-analysis : Systematically compare studies using PRISMA guidelines, highlighting confounders like solvent effects (e.g., DMSO toxicity in cell assays) .
Advanced: What methodological approaches are recommended for establishing causal relationships between 4-Carvomenthenol exposure and observed biomarker changes in longitudinal studies?
To establish causality:
- Controlled exposure cohorts : Stratify participants by dose, duration, and baseline biomarker levels (e.g., oxidative stress markers like SOD or GPx).
- Time-series analysis : Collect biospecimens at multiple timepoints to track biomarker kinetics.
- Confounder adjustment : Use multivariate regression to control for covariates (e.g., diet, comorbidities).
- Mechanistic bridging : Pair epidemiological data with ex vivo assays (e.g., primary cell cultures treated with 4-Carvomenthenol) to validate biomarker pathways.
Cohort studies should adhere to STROBE guidelines, with pre-registered hypotheses to avoid data dredging .
Advanced: How should researchers design experiments to investigate 4-Carvomenthenol’s metabolic fate and potential drug-drug interactions?
- Isotopic labeling : Use C-labeled 4-Carvomenthenol to trace metabolic pathways via LC-radiodetection.
- CYP enzyme profiling : Incubate with human liver microsomes and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Pharmacokinetic modeling : Apply compartmental models to predict interaction risks (e.g., competitive inhibition of CYP2D6).
- Omics integration : Combine metabolomics (to identify metabolites) with proteomics (to assess enzyme induction/repression) .
Basic: What are the best practices for conducting a systematic literature review on 4-Carvomenthenol’s biological activities?
- Database selection : Use PubMed, SciFinder, and Web of Science, excluding non-peer-reviewed sources (e.g., patents, preprints).
- Search strings : Combine terms like “4-Carvomenthenol” AND (“anti-inflammatory” OR “antioxidant”) with Boolean operators.
- Quality assessment : Apply tools like AMSTAR-2 to evaluate study bias and reproducibility.
- Data extraction : Tabulate findings by model system, dose, and outcome, noting conflicts (e.g., divergent IC50 values) .
Advanced: How can computational methods enhance the design of 4-Carvomenthenol derivatives with improved bioavailability?
- QSAR modeling : Train models on existing pharmacokinetic data to predict logP, solubility, and BBB permeability.
- Molecular dynamics : Simulate ligand-receptor interactions to optimize binding affinity (e.g., docking to TRPV1 channels).
- ADMET prediction : Use tools like SwissADME to flag derivatives with high hepatotoxicity or CYP inhibition risks.
Validate top candidates via in vitro Caco-2 permeability assays and in vivo PK studies in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
